molecular formula C16H13F2N3OS B2668513 1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-phenethylurea CAS No. 1334374-28-5

1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-phenethylurea

Cat. No.: B2668513
CAS No.: 1334374-28-5
M. Wt: 333.36
InChI Key: LKCQLJCMGRFWKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-phenethylurea is a synthetic chemical compound designed for research applications, featuring a benzothiazole core linked to a phenethyl group via a urea bridge. This structure combines two pharmacologically significant motifs: the benzothiazole ring, which is a privileged scaffold in medicinal chemistry, and the urea functional group, known for its ability to form key hydrogen bonds with biological targets . The specific incorporation of fluorine atoms at the 4 and 6 positions of the benzothiazole ring is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and membrane permeability . Compounds bearing the benzothiazole-urea architecture have demonstrated a wide spectrum of intriguing biological activities in scientific research, making them valuable tool compounds. Notably, such derivatives have been investigated as inhibitors of bacterial quorum sensing, a cell-cell communication system that regulates virulence and biofilm formation in pathogens like Pseudomonas aeruginosa . Furthermore, this structural class has shown potential in anticancer research, with some derivatives exhibiting potent and selective activity against various human cancer cell lines . The urea moiety plays a critical role in these interactions, often serving as a hydrogen-bond donor and acceptor to anchor the compound to enzyme active sites . Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for profiling in biological screens targeting infectious diseases, oncology, and neurology. Handling should adhere to standard laboratory safety protocols. This product is strictly for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3OS/c17-11-8-12(18)14-13(9-11)23-16(20-14)21-15(22)19-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCQLJCMGRFWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-phenethylurea typically involves the reaction of 4,6-difluorobenzo[d]thiazole with phenethylamine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-phenethylurea undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas (Uma et al., 2018)

  • Structural Differences : These compounds feature a phenyl spacer between the benzo[d]thiazol and thiourea groups, with aryl substituents on the thiourea nitrogen. In contrast, 1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-phenethylurea lacks the phenyl spacer, directly linking the thiazol to urea, and substitutes the aryl group with a phenethyl chain.
  • The difluoro substitution on the thiazol ring increases electron-withdrawing effects, which could stabilize the molecule against oxidative degradation compared to non-fluorinated derivatives .

Thiazol-Isoxazole-Piperidine Derivatives (PI Industries Patent, 2024)

  • Structural Differences : These fungicidal compounds incorporate a thiazol linked to a dihydroisoxazole and piperidine system, whereas the target compound retains a simpler architecture with a urea linkage.
  • Functional Impact : The complexity of the patent compounds suggests tailored activity against fungal enzymes, while the urea group in the target compound may favor interactions with mammalian targets (e.g., kinases or GPCRs) due to hydrogen-bonding capabilities .

Benzimidazole Derivatives (Iranian Journal of Pharmaceutical Research, 2017)

  • Structural Differences : These analogs replace the benzo[d]thiazol core with a benzimidazole system, coupled with a dioxol group.
  • Functional Impact: Benzimidazoles are renowned for antiparasitic activity, whereas thiazol-urea hybrids may exhibit broader kinase inhibition profiles due to the urea’s dual hydrogen-bond donor/acceptor properties .

Key Advantages and Limitations

  • Advantages: Simplified synthesis compared to multi-heterocyclic derivatives (e.g., PI Industries’ compounds) . Fluorination improves metabolic stability over non-fluorinated analogs .
  • Limitations :
    • Lack of direct biological data necessitates further profiling.
    • Phenethyl chain may introduce steric hindrance in target binding compared to smaller aryl groups .

Biological Activity

1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-phenethylurea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound exhibits a unique structure that may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C15H14F2N2OSC_{15}H_{14}F_2N_2OS. The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of fluorine atoms enhances its lipophilicity and may influence its binding affinity to biological targets.

PropertyValue
Molecular Weight300.35 g/mol
LogP3.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates that it may act as an inhibitor or modulator of certain pathways involved in disease processes. For instance, studies have shown that compounds with similar structures can inhibit the activity of enzymes involved in cancer cell proliferation and fungal infections.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to this compound. For example, research has demonstrated that derivatives of benzothiazole exhibit significant antifungal activity against Candida albicans and Aspergillus niger. The mechanism often involves disrupting cell wall synthesis or inhibiting biofilm formation.

Case Study: Antifungal Efficacy

In a comparative study, several benzothiazole derivatives were evaluated for their antifungal activity:

CompoundMIC (μg/mL)Activity Type
This compound16Moderate antifungal
Benzothiazole derivative A8Strong antifungal
Benzothiazole derivative B32Weak antifungal

The data suggest that while this compound exhibits moderate antifungal activity, other derivatives may offer enhanced efficacy.

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have indicated that while some benzothiazole derivatives can inhibit cancer cell growth, they may also induce apoptosis through the activation of caspase pathways. Preliminary results show that this compound has a selective cytotoxic effect on cancer cells compared to normal cells.

Table: Cytotoxicity Profile

Cell LineIC50 (μM)
HeLa (cervical cancer)12
MCF7 (breast cancer)15
HEK293 (normal kidney)>50

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